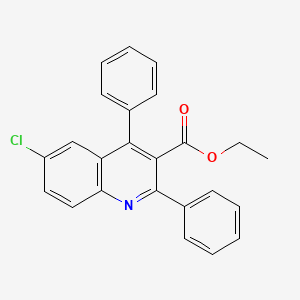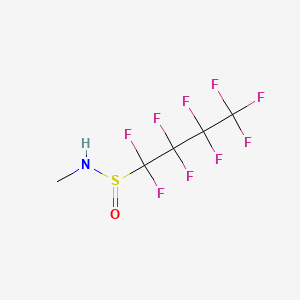
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced electrochemical cells and controlled reaction conditions ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance the efficiency of fluorination.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and phenoxides. The reactions are typically carried out under controlled conditions to ensure selective substitution and high yield of the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates. These products are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide has several scientific research applications:
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its unique properties are explored in medicinal chemistry for the development of drugs with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide involves its interaction with nucleophiles, leading to substitution reactions. The fluorine atoms create a highly electron-withdrawing environment, making the compound an effective electrophile. This property is exploited in various chemical reactions to achieve selective substitution and synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Similar in structure but differs in the presence of a sulfonyl fluoride group instead of a sulfinamide group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Contains a methoxy group instead of a sulfinamide group.
N,N-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)amine: Features a different substitution pattern on the butane backbone.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is unique due to its sulfinamide group, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo selective substitution reactions makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
51735-83-2 |
|---|---|
Formule moléculaire |
C5H4F9NOS |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfinamide |
InChI |
InChI=1S/C5H4F9NOS/c1-15-17(16)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3 |
Clé InChI |
PTROXKPIEQDCST-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
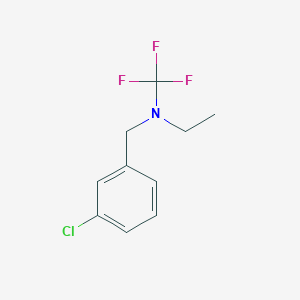
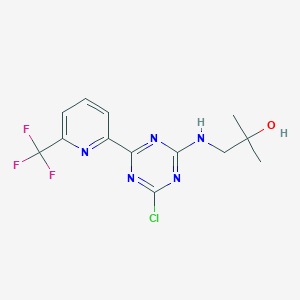
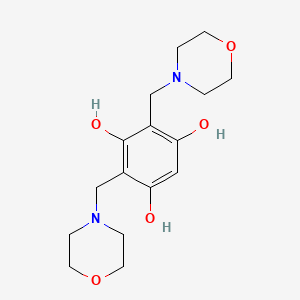
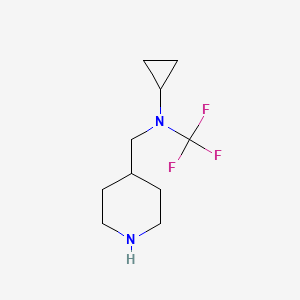
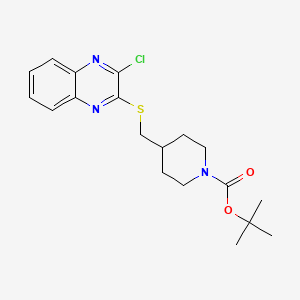
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
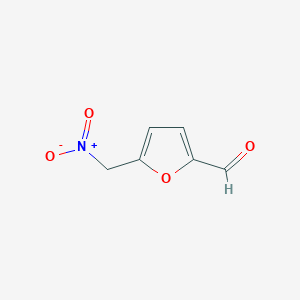
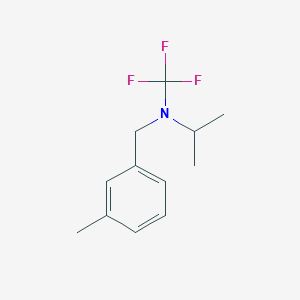
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
